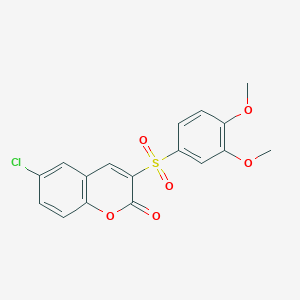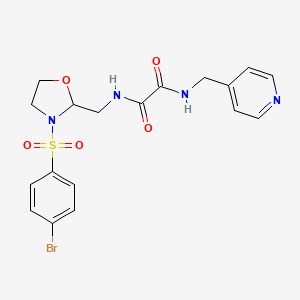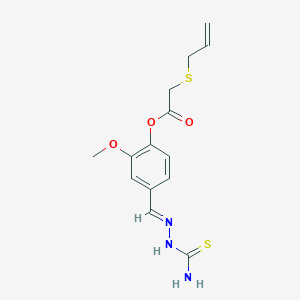![molecular formula C10H13N7S B2661629 3-ethyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea CAS No. 946201-43-0](/img/structure/B2661629.png)
3-ethyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea is a complex organic compound that features a tetrazole ring, a thiourea group, and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea typically involves the reaction of 1-phenyl-1H-1,2,3,4-tetrazole-5-amine with ethyl isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The thiourea group can undergo oxidation to form sulfonyl derivatives.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the tetrazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 3-ethyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its tetrazole and thiourea groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-phenyl-1H-1,2,3,4-tetrazole-5-thiol: Similar structure but with a thiol group instead of a thiourea group.
3-ethyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]urea: Similar structure but with a urea group instead of a thiourea group.
1-phenyl-1H-1,2,3,4-tetrazole-5-amine: The parent compound without the ethyl and thiourea groups.
Uniqueness: The presence of both the tetrazole ring and the thiourea group in 3-ethyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-ethyl-3-[(1-phenyltetrazol-5-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7S/c1-2-11-10(18)14-12-9-13-15-16-17(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,14,18)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILPWYKWPBGEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
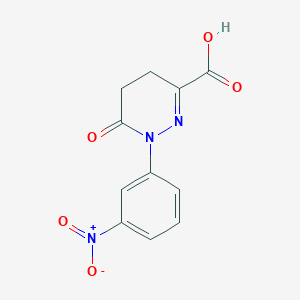
![N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2661547.png)
![(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2661550.png)

![5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2661557.png)
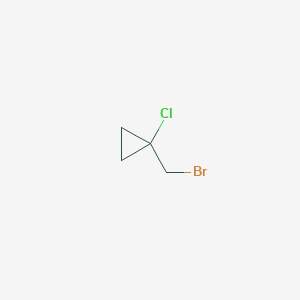

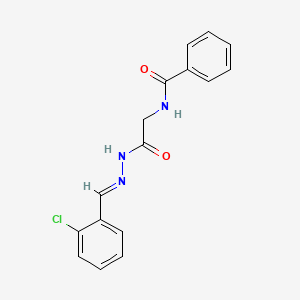
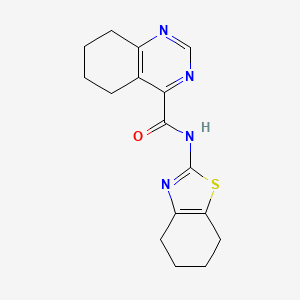
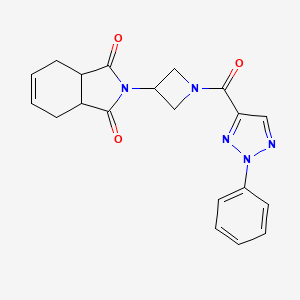
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)
